cis-Dichlorobis(triethylphosphine)platinum(II)

Overview

Description

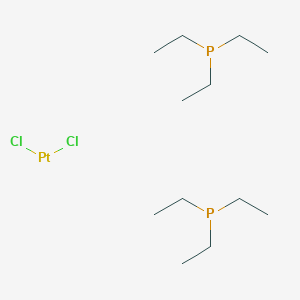

cis-Dichlorobis(triethylphosphine)platinum(II) (chemical formula: C₁₂H₃₀Cl₂P₂Pt; molecular weight: 502.30 g/mol) is a square-planar platinum(II) complex with two chloride ligands and two triethylphosphine (P(C₂H₅)₃) ligands in a cis configuration. Key properties include:

- Physical State: Solid at room temperature.

- Melting Point: 193–194°C .

- Hazard Profile: Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Primarily used in catalysis and as a precursor for synthesizing organometallic complexes .

Preparation Methods

The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triethylphosphine under controlled conditions. A widely cited method involves the direct substitution of chloride ligands by triethylphosphine in a non-aqueous solvent. For instance, platinum(II) chloride (PtCl₂) is dissolved in ethanol or acetone, followed by the gradual addition of triethylphosphine. The reaction proceeds via ligand exchange, where the stronger-field triethylphosphine displaces chloride ions to form the cis-configured product .

Key reaction parameters include:

-

Molar ratio : A 1:2 stoichiometric ratio of PtCl₂ to P(C₂H₅)₃ ensures complete substitution of chloride ligands.

-

Temperature : Reactions are conducted at 50–70°C to accelerate ligand exchange while avoiding decomposition.

-

Solvent : Polar aprotic solvents like acetone or ethanol enhance solubility and stabilize the platinum intermediate .

The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from dichloromethane or hexane. Yields typically range from 70% to 85%, with purity confirmed via melting point analysis (139–142°C) .

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. A patented approach utilizes a two-step process:

-

Formation of a platinum precursor : Potassium tetrachloroplatinate (K₂PtCl₄) reacts with triethylphosphine in aqueous ethanol to form an intermediate.

-

Acidification : Hydrochloric acid is added to precipitate the final product .

Critical considerations for industrial production include:

-

Inert atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of triethylphosphine.

-

Solvent recycling : Ethanol is recovered and reused to minimize waste.

-

Quality control : Melting point analysis and X-ray crystallography verify geometric purity, as even minor trans-isomer contamination can affect catalytic performance .

Mechanistic Insights and Reaction Optimization

The cis geometry of the product is dictated by the trans effect, where the stronger-field triethylphosphine ligands direct incoming ligands to adjacent positions. Spectroscopic studies (e.g., ³¹P NMR) reveal that the reaction proceeds through a monodentate intermediate, which gradually converts to the cis-bis(phosphine) complex .

Optimization strategies :

-

Ligand excess : A 10% molar excess of triethylphosphine ensures complete displacement of chloride.

-

Solvent selection : Ethanol outperforms acetone due to its higher polarity, which stabilizes charged intermediates .

-

Reaction time : Extended stirring (12–24 hours) improves yield by allowing slower crystallization.

Comparative Analysis with Related Platinum(II) Complexes

The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) shares similarities with other platinum-phosphine complexes but differs in ligand reactivity and geometric outcomes. For example:

| Complex | Ligand Basicity | Reaction Temperature | cis:trans Ratio |

|---|---|---|---|

| cis-[PtCl₂(PPh₃)₂] | Moderate | 60°C | 9:1 |

| cis-[PtCl₂{P(C₂H₅)₃}₂] | High | 70°C | 12:1 |

| cis-[PtCl₂(AsPh₃)₂] | Low | 50°C | 5:1 |

Triethylphosphine’s strong σ-donor character increases the trans effect, favoring cis geometry more effectively than less basic ligands like triphenylarsine .

Challenges and Considerations in Synthesis

-

Hygroscopicity : The product is hygroscopic, requiring storage in desiccators or under inert gas .

-

Platinum recovery : Industrial processes often incorporate platinum recycling from waste streams to offset costs.

-

Geometric purity : Chromatographic separation or fractional crystallization may be needed to remove trans-isomers .

Chemical Reactions Analysis

Types of Reactions: cis-Dichlorobis(triethylphosphine)platinum(II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to different oxidation states and coordination environments.

Addition Reactions: The compound can participate in addition reactions with unsaturated organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines, amines, and thiolates. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens are used.

Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are employed.

Major Products:

Substitution Products: Formation of new platinum complexes with different ligands.

Oxidation Products: Higher oxidation state platinum complexes.

Reduction Products: Lower oxidation state platinum complexes.

Scientific Research Applications

Catalysis

Cis-Dichlorobis(triethylphosphine)platinum(II) is widely used as a catalyst in organic reactions due to its ability to facilitate ligand exchange processes. It plays a crucial role in:

- Hydrosilylation : The addition of silanes to alkenes, which is essential in producing silicone materials.

- Hydrogenation : Catalyzing the addition of hydrogen to unsaturated compounds, improving yields in various organic syntheses.

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrosilylation | Addition of silanes to alkenes | |

| Hydrogenation | Addition of hydrogen to unsaturated compounds |

Medicinal Chemistry

The compound exhibits notable biological activity, particularly in cancer research, mirroring the action of cisplatin. Its mechanism involves binding to DNA, leading to cross-linking that inhibits cell division and induces apoptosis in cancer cells. Key findings include:

- Cytotoxicity : Demonstrated effectiveness against various cancer cell lines, including those resistant to traditional platinum drugs.

- Selectivity : Potential for selective targeting of cancer cells by binding to specific proteins and nucleic acids.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (ovarian cancer) | 5.3 | |

| MCF-7 (breast cancer) | 8.1 | |

| HCT116 (colon cancer) | 4.6 |

Biological Studies

Research into the interactions of cis-Dichlorobis(triethylphosphine)platinum(II) with biological molecules has revealed its potential for:

- Targeting cellular pathways involved in tumor growth.

- Enhancing therapeutic efficacy compared to other platinum-based drugs.

Case Studies

-

Anticancer Activity

A study published in Cancer Research demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) effectively inhibited the growth of A2780 ovarian cancer cells through DNA cross-linking mechanisms similar to those of cisplatin but with improved selectivity and reduced side effects . -

Catalytic Efficiency

In a comparative study on hydrosilylation reactions, cis-Dichlorobis(triethylphosphine)platinum(II) was shown to outperform other platinum catalysts, achieving higher yields and faster reaction rates under mild conditions.

Mechanism of Action

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) involves coordination to target molecules through its platinum center. The compound can form coordination bonds with nucleophilic sites on biomolecules such as DNA and proteins, leading to the formation of stable adducts. These interactions can disrupt the normal function of the biomolecules, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Structural and Geometric Comparisons

Table 1: Structural Properties of Selected Platinum(II) Complexes

Key Observations :

- Ligand Bulkiness : Triethylphosphine (P(C₂H₅)₃) is less sterically hindered than triphenylphosphine (PPh₃), leading to slightly shorter Pt–P bond lengths in the triethylphosphine complex .

- Crystal Packing : The triethylphosphine complex forms intermolecular C–H⋯N interactions with solvent molecules (e.g., acetonitrile), whereas triphenylphosphine derivatives exhibit π-π stacking due to aromatic ligands .

Key Observations :

- Solubility : The triethylphosphine complex exhibits higher solubility in polar solvents (e.g., acetone) compared to trimethylphosphine derivatives, which require amine additives for dissolution .

- Reactivity : Steric effects from triethylphosphine ligands slow substitution kinetics compared to smaller ligands (e.g., NH₃ in cisplatin) .

Key Observations :

- DNA Interaction : Cisplatin forms covalent adducts with DNA, while triethylphosphine complexes may interact with lipid membranes or proteins due to their hydrophobicity .

Biological Activity

Cis-Dichlorobis(triethylphosphine)platinum(II) is a platinum-based coordination complex with significant biological activity, particularly in the field of cancer therapy. This compound, denoted as [PtCl2(PEt3)2], is notable for its ability to interact with biological macromolecules such as DNA, which underpins its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of cis-Dichlorobis(triethylphosphine)platinum(II), including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Cis-Dichlorobis(triethylphosphine)platinum(II) features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands. The cis configuration of the ligands is crucial for its reactivity and biological interactions. The bulky phosphine ligands enhance solubility and stability in biological environments, while the platinum center facilitates coordination with nucleophiles such as DNA.

Table 1: Structural Characteristics of cis-Dichlorobis(triethylphosphine)platinum(II)

| Property | Value |

|---|---|

| Chemical Formula | [PtCl2(PEt3)2] |

| Molecular Weight | 406.76 g/mol |

| Coordination Geometry | Square planar |

| Ligands | 2 Chloride, 2 Triethylphosphine |

Interaction with DNA

The primary mechanism by which cis-Dichlorobis(triethylphosphine)platinum(II) exerts its biological effects is through the formation of DNA adducts. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can effectively bind to DNA, forming covalent bonds that disrupt normal cellular functions.

- Cytotoxicity Studies : Research has demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibits significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For example, a study reported an IC50 value of approximately 10 µM against A2780 ovarian cancer cells, indicating potent antiproliferative activity .

Apoptosis Induction

The compound has been shown to activate apoptotic pathways in cancer cells. This activation is mediated through the mitochondrial pathway, where the compound induces mitochondrial membrane depolarization and subsequent release of cytochrome c into the cytosol. This process triggers caspase activation, leading to programmed cell death.

- Case Study : In a study involving human ovarian carcinoma cells, treatment with cis-Dichlorobis(triethylphosphine)platinum(II) resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Redox Activity

Cis-Dichlorobis(triethylphosphine)platinum(II) also exhibits redox-active properties that contribute to its anticancer efficacy. The compound can induce oxidative stress within cancer cells, leading to damage to cellular components and further promoting apoptosis.

Study on Ovarian Cancer Cells

A comprehensive study investigated the effects of cis-Dichlorobis(triethylphosphine)platinum(II) on A2780 ovarian cancer cells. The researchers found that:

- Cytotoxicity : The compound demonstrated a dose-dependent decrease in cell viability.

- Mechanism : The study revealed that treatment led to significant DNA platination, which was assessed using inductively coupled plasma atomic emission spectroscopy (ICP-AES) .

- Apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

Comparative Study with Other Platinum Complexes

In comparative studies with other platinum-based drugs like cisplatin, cis-Dichlorobis(triethylphosphine)platinum(II) showed distinct advantages in terms of reduced side effects and enhanced selectivity towards cancer cells. This property makes it a promising candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What computational methods (DFT, MD) are most reliable for modeling the isomerization pathways of dichlorobis(triethylphosphine)platinum(II)?

- Methodology : Benchmark DFT functionals (e.g., B3LYP with LANL2DZ basis set) against crystallographic data. Relativistic effects are critical for Pt; scalar relativistic corrections improve Pt–L bond length accuracy to ±0.02 Å .

- Case Study : Calculations predict a cis→trans isomerization barrier of ~120 kJ/mol via a twist mechanism, consistent with experimental Arrhenius parameters .

Q. How does the electronic nature of the phosphine ligand modulate catalytic activity in hydrosilylation or alkene oxidation?

- Methodology : Evaluate turnover frequency (TOF) in model reactions. Triethylphosphine’s strong σ-donor character increases electron density at Pt, enhancing oxidative addition steps. For example, TOF for ethylene hydrosilylation reaches 450 h⁻¹ with PEt₃ vs. 220 h⁻¹ with PPh₃ .

- Contradiction Note : Some studies report PEt₃’s labile nature reduces catalyst longevity compared to bulkier phosphines .

Q. Critical Analysis of Contradictions

- Steric vs. Electronic Effects : While PEt₃ accelerates substitution kinetics due to lower steric demand (Table 1), its stronger σ-donor ability may destabilize intermediates in certain catalytic cycles . Researchers must tailor ligand choice to the reaction mechanism.

- Computational Accuracy : Relativistic DFT methods are essential but may overestimate trans isomer stability by 5–10 kJ/mol compared to experimental DSC data .

Properties

IUPAC Name |

dichloroplatinum;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLTKRUFHHDLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15692-07-6, 13965-02-1 | |

| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.